
1,4-Dimethylcyclooctane
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Overview
Description
1,4-Dimethylcyclooctane is an organic compound with the molecular formula C₁₀H₂₀. It is a derivative of cyclooctane, where two hydrogen atoms are replaced by methyl groups at the 1 and 4 positions. This compound exists in both cis and trans isomeric forms, with the trans form being more commonly studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethylcyclooctane can be synthesized through the [4+4]-cycloaddition of isoprene, followed by catalytic hydrogenation. The [4+4]-cycloaddition of isoprene is catalyzed by an iron pyridineimine (Fe-PDI) catalyst, which selectively converts isoprene into 1,6-dimethyl-1,5-cyclooctadiene. This intermediate is then hydrogenated to yield this compound .
Industrial Production Methods
The industrial production of this compound involves the thermal cyclodimerization of isoprene, followed by hydrogenation. The dimerization is performed at moderate temperatures (around 200°C) and completed within 90 minutes. The hydrogenation reactions are conducted using platinum, palladium, or nickel-based catalysts .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylcyclooctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: It can be reduced to form more saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Use as a Jet Fuel Blendstock
- High energy density DMCO possesses a volumetric net heat of combustion that is up to 9.2% higher than Jet A, a standard jet fuel .
- Improved fuel properties The cyclic structure and ring strain of DMCO result in enhanced gravimetric and volumetric net heats of combustion compared to conventional jet fuel . The presence of methyl branches at two sites leads to a low kinematic viscosity .
- Sustainable aviation fuel DMCO can be produced from bio-derived isoprenol, which is sourced from abundant biomass . Biomass-derived DMCO can enable fully bio-based jet fuel blends .
Production of DMCO
- From isoprene Isoprene can be efficiently converted to 1,6-dimethyl-1,5-cyclooctadiene (DMCOD) through a [4+4]-cycloaddition reaction, using a catalyst formed by in situ reduction . DMCOD can then be hydrogenated to yield DMCO .
- Catalytic processes The [4+4]-cycloaddition of isoprene can be catalyzed by reduced iron iminopyridine complexes . The catalytic cycle involves the coordination of two isoprene equivalents, followed by oxidative cyclization, rearrangement, and reductive elimination .
Economic and Environmental Factors
- Production cost Production costs for DMCO have been estimated, with a platinum-based catalyst offering a competitive price .
- Carbon footprint Using biomass-derived DMCO in jet fuel blends can reduce the carbon footprint of aviation . A life cycle assessment of DMCO production has been performed to estimate greenhouse gas emissions .
Potential Therapeutic Properties of Related Compounds
Mechanism of Action
The mechanism of action of 1,4-dimethylcyclooctane involves its interaction with various molecular targets and pathways. In the context of bio-based jet fuels, its cyclic structure and ring strain contribute to higher gravimetric and volumetric net heats of combustion compared to conventional jet fuels. The presence of methyl branches at two sites results in lower kinematic viscosity, enhancing fuel performance .
Comparison with Similar Compounds
Similar Compounds
Cyclooctane: The parent compound without methyl substitutions.
1,4-Dimethylcyclohexane: A similar compound with a six-membered ring instead of an eight-membered ring.
1,4-Dimethylcyclododecane: A similar compound with a twelve-membered ring.
Uniqueness
1,4-Dimethylcyclooctane is unique due to its specific ring size and the presence of two methyl groups at the 1 and 4 positions. This structural arrangement imparts distinct physical and chemical properties, making it suitable for specialized applications such as high-performance bio-based jet fuels .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for DMCO, and how are they optimized for yield and purity?
DMCO is primarily synthesized via hydrogenation of terpene-derived precursors (e.g., isoprenol) or catalytic cyclization of linear hydrocarbons. Advanced bio-production routes involve engineered microbial strains like Pseudomonas putida KT2440, where metabolic pathways are rerouted using "IPP-bypass" strategies to avoid toxic intermediates (e.g., isopentenyl diphosphate) . Optimization includes:
- Experimental variables : Carbon source (e.g., lignocellulosic biomass), temperature, and pH.
- Analytical validation : GC-MS or HPLC (e.g., Supelcosil LC-ABZ+Plus C18 column with acetonitrile-water mobile phase) to quantify intermediates and final product .
- Yield improvements : Pathway protein expression tuning via targeted proteomics to identify bottlenecks .
Q. How are DMCO’s physicochemical properties (e.g., density, viscosity) measured and validated for aviation fuel applications?
Key properties are assessed using standardized ASTM methods:
Q. What analytical techniques are critical for characterizing DMCO’s structural and thermal stability?
- Chromatography : Reverse-phase HPLC with diode-array detection (DAD) for purity assessment, using optimized mobile phases (e.g., 70:30 acetonitrile-water buffer, pH 5) .
- Spectroscopy : NMR (¹³C/¹H) to confirm cyclooctane ring substitution patterns and methyl group positions.
- Thermogravimetric Analysis (TGA) : To evaluate decomposition thresholds under high-temperature conditions relevant to aviation .
Advanced Research Questions
Q. How can computational tools guide the experimental design of DMCO metabolic pathways in microbial hosts?
- Constraint-based modeling : Genome-scale metabolic models (GEMs) identify knockout targets (e.g., ppc or gltA) to redirect carbon flux toward DMCO precursors .
- Minimal cut sets (cMCS) : Prioritize gene deletions that maximize isoprenol (DMCO precursor) titer while minimizing byproducts .
- Proteomic validation : LC-MS/MS quantifies enzyme expression levels to resolve pathway bottlenecks (e.g., mevalonate diphosphate decarboxylase activity) .
Q. How should researchers resolve contradictions in reported DMCO fuel properties (e.g., energy density vs. viscosity trade-offs)?
Contradictions arise from variations in isomer ratios (e.g., cis vs. trans DMCO) and blending protocols. Mitigation strategies include:
- Sensitivity analysis : Quantify how isomer composition affects properties using multivariate regression .
- Systematic reviews : Cross-reference datasets from NIST Chemistry WebBook and peer-reviewed SAF studies to identify outliers .
- Experimental replication : Validate disputed properties (e.g., flashpoint) under controlled conditions (e.g., ASTM D93) .
Q. What are the challenges in scaling DMCO biosynthesis from laboratory to pilot-scale reactors?
- Toxicity management : IPP accumulation inhibits microbial growth; dynamic pathway regulation (e.g., inducible promoters) mitigates this .
- Mass transfer limitations : Stirred-tank reactors require optimized oxygen transfer rates for aerobic P. putida cultures .
- Downstream processing : Liquid-liquid extraction or distillation separates DMCO from fermentation broth with >98% recovery efficiency .
Q. Methodological Resources
Properties
CAS No. |
33657-56-6 |
---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
1,4-dimethylcyclooctane |
InChI |
InChI=1S/C10H20/c1-9-5-3-4-6-10(2)8-7-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
GUOSBMCHCJXBMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC(CC1)C |
Origin of Product |
United States |
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